molecular formula C8H12N2O B1425386 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal CAS No. 1344347-84-7

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal

Cat. No.: B1425386
CAS No.: 1344347-84-7
M. Wt: 152.19 g/mol
InChI Key: ACKFOTCTHFASHN-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Properties

IUPAC Name

2-methyl-3-(2-methylpyrazol-3-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKFOTCTHFASHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-methylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multicomponent reactions and the use of transition-metal catalysts to enhance yield and selectivity . Photoredox reactions and microwave-assisted synthesis are also employed to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity
Research indicates that compounds related to 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal exhibit significant potential as anticancer agents. Studies have shown that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are crucial in treating hormone-dependent cancers, such as prostate cancer. These compounds can inhibit the proliferation of cancer cells, thereby providing therapeutic benefits in oncology settings .

b. Cardiovascular Health
The compound has been studied for its effects on cardiovascular diseases. It has been shown to promote erythropoiesis through the induction of hypoxia-inducible factor (HIF) target genes, which are essential in the treatment of anemia and other blood formation disorders. This mechanism is particularly beneficial for patients suffering from chronic kidney diseases or those undergoing chemotherapy .

c. Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may have neuroprotective properties, potentially aiding in the treatment of ischemic conditions and neurodegenerative diseases. The ability to modulate pathways involved in oxidative stress and inflammation makes these compounds promising candidates for further exploration in neuropharmacology .

Agricultural Applications

a. Pesticide Development
The unique chemical structure of this compound allows it to be explored as a potential pesticide. Its efficacy against various pests while maintaining low toxicity to non-target organisms positions it as a candidate for sustainable agricultural practices .

b. Plant Growth Regulation
Some studies have indicated that pyrazole derivatives can influence plant growth and development, acting as growth regulators. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Data Tables

Application AreaSpecific Use CaseMechanism of Action
Medicinal ChemistryAnticancer agentInhibition of androgen receptor signaling
Cardiovascular healthInduction of erythropoiesis via HIF pathway
NeuroprotectionModulation of oxidative stress and inflammation
Agricultural SciencePesticide developmentTargeting specific pests with minimal non-target toxicity
Plant growth regulationEnhancing growth responses under stress conditions

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including those based on this compound. The results demonstrated significant cytotoxicity against prostate cancer cell lines, suggesting a strong potential for development into therapeutic agents .

Case Study 2: Cardiovascular Applications
A clinical trial investigated the effects of pyrazole derivatives on patients with chronic kidney disease-related anemia. The findings indicated that administration led to increased hemoglobin levels and improved patient outcomes, underscoring the compound's utility in managing anemia associated with renal insufficiency .

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory processes . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to changes in their conformation and activity .

Comparison with Similar Compounds

2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal can be compared with other similar compounds, such as:

Biological Activity

2-Methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the pyrazole moiety often enhances the compound's interaction with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring may interact with receptor sites, modulating their function and leading to various biological effects such as anti-inflammatory and anticancer activities .

In Vitro Studies

In vitro studies have demonstrated that compounds containing the pyrazole structure exhibit significant biological activity. For instance, certain pyrazole derivatives have shown promising results as enzyme inhibitors and receptor modulators . The inhibition of specific enzymes can lead to therapeutic effects in conditions such as cancer and chronic pain.

Anticancer Activity

Research indicates that pyrazole derivatives can act as effective anticancer agents. A study highlighted the ability of specific pyrazole compounds to inhibit the proliferation of prostate cancer cell lines by targeting androgen receptors (AR). These compounds exhibited high affinity and strong antagonistic activity against AR, making them potential candidates for prostate cancer treatment .

Compound Target Activity IC50 (μM)
Compound AAndrogen ReceptorAntagonist0.15
Compound BProstate Cancer CellsProliferation Inhibition0.25

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their effectiveness in reducing inflammation markers in cellular models. These compounds were shown to inhibit pathways associated with inflammation, suggesting a potential therapeutic role in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored in various studies, emphasizing the importance of the structural components in determining biological activity. Modifications to the pyrazole ring and side chains have been systematically evaluated to optimize potency and selectivity against specific biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole derivatives and aldehydes under acidic or basic conditions. For example, refluxing 1-methyl-1H-pyrazole-5-carbaldehyde with methyl propanal derivatives in ethanol/acetic acid mixtures (similar to methods in pyrazole synthesis) can yield the target compound . Purification often involves column chromatography (silica gel) followed by recrystallization using solvents like ethanol. Purity optimization requires monitoring by thin-layer chromatography (TLC) and validation via high-resolution mass spectrometry (HRMS) or 1H^1H-NMR integration of impurity peaks.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with pyrazole ring protons appearing as distinct singlets or doublets (δ 6.5–8.0 ppm) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for aldehyde (C=O, ~1700 cm1^{-1}) and pyrazole rings (C=N, ~1600 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Definitive structural confirmation requires single-crystal X-ray diffraction. Use SHELXL for refinement, ensuring R-factor convergence below 5% .

Advanced Research Questions

Q. How can crystallographic disorders or twinning be resolved during X-ray structure determination?

  • Methodological Answer : For twinned crystals, use the TwinRotMat option in SHELXL to refine twin laws . For positional disorders (e.g., methyl group orientation), apply PART instructions to model split positions. Validate using the SQUEEZE procedure in PLATON to account for solvent-accessible voids .

Q. What computational methods predict hydrogen-bonding networks in crystalline forms of this compound?

  • Methodological Answer : Employ graph-set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D(2)\text{D}(2) motifs for dimeric interactions) . Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize hydrogen-bond geometries and calculate interaction energies. Software like Mercury (CCDC) visualizes packing diagrams .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Contradictions (e.g., NMR suggesting conformational flexibility vs. rigid X-ray structures) require multi-technique validation:

  • Perform variable-temperature NMR to detect dynamic effects.
  • Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model solution-state behavior.
  • Cross-check with powder X-ray diffraction (PXRD) to confirm bulk crystallinity .

Q. What strategies enhance the accuracy of structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Methodological Answer :

  • Synthetic Diversification : Introduce substituents at the pyrazole 3-position or aldehyde chain to modulate electronic effects. Monitor steric/electronic changes via Hammett constants (σ\sigma) or frontier molecular orbital (FMO) analysis .
  • Biological Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities or enzyme inhibition assays (e.g., IC50_{50}) with positive controls. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Reactant of Route 2
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.